2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide
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Overview
Description
2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide is a chemical compound that belongs to the class of pyridazinones Pyridazinones are heterocyclic aromatic organic compounds containing a pyridazine ring, which is a six-membered ring with two nitrogen atoms opposite each other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with β-keto esters or β-diketones.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts acylation reaction, where p-tolyl chloride reacts with the pyridazinone core in the presence of a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the pyridazinone core to introduce the acetamide group. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridazinone core, where nucleophiles replace leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or halides
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Amides, ethers, esters
Scientific Research Applications
2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide has shown potential in various scientific research applications:
Medicinal Chemistry: The compound has been studied for its biological activities, including anti-inflammatory, analgesic, and antipyretic properties. It has also shown potential as an inhibitor of certain enzymes involved in disease pathways.
Material Science: The compound's unique structural properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Agricultural Chemistry: It has been explored for its use as a pesticide or herbicide due to its ability to disrupt the growth of certain pests and weeds.
Mechanism of Action
The mechanism by which 2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide exerts its effects involves the interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzyme active sites, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide can be compared with other similar compounds, such as:
2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]ethanol: This compound differs by having an ethyl group instead of an acetamide group, which may affect its biological activity and solubility.
2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]methanol:
2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]amine: This compound features an amine group instead of an acetamide group, which can influence its reactivity and biological activity.
These compounds share the pyridazinone core and the p-tolyl group but differ in their functional groups, leading to variations in their properties and applications.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-2-4-10(5-3-9)11-6-7-13(18)16(15-11)8-12(14)17/h2-7H,8H2,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPXMAABJIDBTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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